Regioisomer-Dependent Adenosine Receptor Subtype Selectivity: [4,3-a] Versus [1,5-a] Triazolopyridine Scaffolds
Isomeric triazolopyridine scaffolds exhibit profoundly different adenosine receptor binding profiles. In a direct head-to-head comparison of twenty isomeric pairs, [1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amides showed markedly different human adenosine 2a (hA2a) receptor inhibition and selectivity versus human adenosine 1 (hA1) receptors compared to their [1,2,4]triazolo[4,3-a]pyridine counterparts [1]. This scaffold-level divergence means that the specific [4,3-a] ring fusion geometry of CAS 1427852-06-9 provides a fundamentally different starting point for SAR exploration compared to [1,5-a] regioisomeric building blocks (e.g., CAS 1784176-14-2, CAS 1030626-87-9, CAS 1433822-19-5), with implications for target selectivity and off-target liability profiles.
| Evidence Dimension | Adenosine receptor subtype selectivity profile (hA2a vs hA1) |
|---|---|
| Target Compound Data | [1,2,4]Triazolo[4,3-a]pyridine scaffold (class representative) - distinct SAR profile |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-a]pyridine scaffold (class representative) - distinct SAR profile |
| Quantified Difference | Qualitatively different binding and selectivity profiles between isomeric scaffolds (twenty derivative pairs compared) |
| Conditions | Human adenosine A1 and A2a receptor binding assays; recombinant receptor systems |
Why This Matters
For medicinal chemistry programs targeting GPCRs such as adenosine receptors, the choice between [4,3-a] and [1,5-a] triazolopyridine building blocks represents a critical scaffold selection decision with direct consequences for lead optimization trajectory and ultimate clinical candidate profiles.
- [1] Nettekoven, M., et al. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? Bioorganic & Medicinal Chemistry, 2004, 12(12), 3295-3302. View Source
